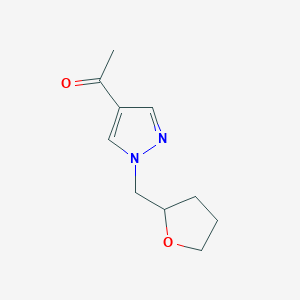![molecular formula C10H11ClN4 B1468066 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247842-61-0](/img/structure/B1468066.png)
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
This compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanamine group and a 2-chloro-4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction or Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a methanamine group, and a 2-chloro-4-methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the methanamine group, and the 2-chloro-4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the methanamine group, and the 2-chloro-4-methylphenyl group .Scientific Research Applications
Pharmaceutical Drug Development
Triazole compounds are known for their wide range of therapeutic applications. They have been used in the development of various drugs due to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . The chloro-methylphenyl group can further modify the biological activity, potentially leading to the development of new drugs with improved efficacy and specificity.
Agricultural Chemicals
Triazoles also play a significant role in agriculture, particularly as fungicides. They help protect crops from fungal diseases, which can devastate yields. The specific compound could be explored for its fungicidal properties, potentially leading to the development of new agricultural chemicals that help ensure food security .
Material Science
In material science, triazoles are valued for their stability and ability to form coordination compounds with metals. This makes them suitable for creating novel materials with specific properties, such as increased strength, conductivity, or resistance to degradation .
Organocatalysis
Triazoles are known to be effective organocatalysts. They can facilitate a variety of chemical reactions, which is crucial in the synthesis of complex organic compounds. The subject compound could be investigated for its catalytic properties, potentially leading to more efficient synthesis methods for organic molecules .
Biological Studies
Indole derivatives, which share a structural similarity to the compound , are important in biological studies. They are involved in signaling pathways and can influence various biological processes. Research into the biological activity of this compound could provide insights into cellular mechanisms and lead to the discovery of new biological tools .
Environmental Monitoring
The structural components of the compound suggest potential use in environmental monitoring. Triazoles and indole derivatives can interact with various environmental contaminants, which could make the compound a candidate for developing new sensors or assays to detect pollutants or toxins .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGOOVWHAZZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)
![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)



![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)